![molecular formula C11H12O B1296240 4,7-Dimethyl-1-indanone CAS No. 5037-60-5](/img/structure/B1296240.png)
4,7-Dimethyl-1-indanone
Overview
Description
4,7-Dimethyl-1-indanone, also known as 4,7-dimethylindan-1-one or 2,5,6,7-tetrahydro-4,7-dimethylindene-1-one, is a yellowish or brownish crystalline powder. It has a molecular formula of C11H12O, an average mass of 160.212 Da, and a monoisotopic mass of 160.088821 Da .
Synthesis Analysis
The synthesis of 1-indanones, including 4,7-Dimethyl-1-indanone, has been a subject of research in recent years. For instance, a study reported the rational design, synthesis, and in vitro evaluation of a series of novel 1-indanone derivatives . Another study tested the activities of synthesized compounds for inhibition of cholinesterases and inhibition of amyloid beta self-assembly .
Molecular Structure Analysis
The molecular structure of 4,7-Dimethyl-1-indanone is characterized by a 1-indanone core, which is a prominent motif found in a number of natural products and pharmaceuticals . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
Indanones, including 4,7-Dimethyl-1-indanone, have been involved in various chemical reactions. For instance, a study focused on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks . Another study reported that 4-Methyl-1-indanone, a related compound, underwent condensation with 2-lithio-N,N-diethyl-1-napthamide and 2-lithio-N,N-diethyl-8-methoxy-1-napthamide, followed by hydrolysis .
Physical And Chemical Properties Analysis
4,7-Dimethyl-1-indanone has a density of 1.1±0.1 g/cm3, a boiling point of 292.5±40.0 °C at 760 mmHg, and a flash point of 124.1±22.3 °C . It has a molar refractivity of 48.2±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 147.6±3.0 cm3 .
Scientific Research Applications
Medicinal Chemistry: Alzheimer’s Disease Treatment
4,7-Dimethyl-1-indanone: derivatives are significant in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. A notable example is Donepezil , a medication used to treat Alzheimer’s disease, which features an indanone structure . The indanone scaffold is integral to the drug’s ability to inhibit acetylcholinesterase, which improves cognitive function in Alzheimer’s patients.
Antiviral Therapy: AIDS Treatment
Indanone derivatives, due to their structural similarity with indane-1,3-dione , have been utilized in antiviral therapies. Indinavir , an antiretroviral drug for the treatment of AIDS, incorporates this structure. It functions by inhibiting the HIV-1 protease, thus preventing viral replication .
Organic Electronics: Solar Cell Dyes
In the field of organic electronics, 4,7-Dimethyl-1-indanone serves as an electron acceptor in the design of dyes for solar cells. Its ability to absorb light and convert it into electrical energy makes it a valuable component in photovoltaic applications .
Photopolymerization: Photoinitiators
This compound is also used as a photoinitiator in photopolymerization processes. Its role is to absorb light and generate free radicals, initiating the polymerization of monomers into polymers. This application is crucial in the manufacturing of coatings, inks, and 3D printing materials .
Bioimaging: Optical Sensing
The derivatives of 4,7-Dimethyl-1-indanone are employed in optical sensing for bioimaging purposes. They can be designed to emit fluorescence in response to specific biological events, aiding in the visualization of cellular and molecular processes .
Non-Linear Optical (NLO) Applications
Due to its non-linear optical properties, 4,7-Dimethyl-1-indanone is used in the development of materials for NLO applications. These materials are essential for the creation of optical switches and modulators in telecommunications .
Anti-Inflammatory Activity
A novel arylidene indanone small molecule, IPX-18, which is a derivative of 4,7-Dimethyl-1-indanone , has shown anti-inflammatory activity via NF-κB and Nrf2 signaling pathways. This suggests potential applications in developing new anti-inflammatory drugs .
Synthetic Intermediate: Biological Molecule Design
4,7-Dimethyl-1-indanone: is extensively studied as a synthetic intermediate in the design of biologically active molecules. Its versatility allows chemists to create a wide range of compounds with potential therapeutic effects .
Safety and Hazards
Future Directions
Research on 1-indanones, including 4,7-Dimethyl-1-indanone, continues to evolve. Recent studies have focused on the construction of fused- and spirocyclic frameworks involving 1-indanones . Moreover, several reactions provide biologically relevant compounds and natural products . Future research may continue to explore the synthesis, chemical reactions, and biological activities of 4,7-Dimethyl-1-indanone and related compounds.
Mechanism of Action
Target of Action
Indanones, a class of compounds to which 4,7-dimethyl-1-indanone belongs, are known to interact with various biological targets .
Mode of Action
Indanones are known for their versatile reactivity and have been used in the synthesis of various biologically relevant compounds . The interaction of 4,7-Dimethyl-1-indanone with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
A related compound, 2-(4-methyl)benzylidene-4,7-dimethyl indan-1-one (ipx-18), has been shown to mediate inflammatory responses through nf-κb/nrf2 signaling .
Pharmacokinetics
The molecular formula of 4,7-dimethyl-1-indanone is c11h12o, with an average mass of 160212 Da and a monoisotopic mass of 160088821 Da . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Related indanone derivatives have been shown to exhibit anti-inflammatory, antiviral, antibacterial, and anticancer activities .
properties
IUPAC Name |
4,7-dimethyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-7-3-4-8(2)11-9(7)5-6-10(11)12/h3-4H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZQTQUHBZZQAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(=O)C2=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277443 | |
Record name | 4,7-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5037-60-5 | |
Record name | 4,7-Dimethyl-1-indanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005037605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Dimethyl-1-indanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2364 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Dimethyl-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,7-DIMETHYL-1-INDANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/445Z3A6WF6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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